molecular formula C9H11NO B027013 5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine CAS No. 108257-79-0

5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine

カタログ番号: B027013
CAS番号: 108257-79-0
分子量: 149.19 g/mol
InChIキー: BYTKHLGLNRAVGK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine is a fused heterocyclic compound comprising a pyridine ring (6-membered, nitrogen-containing) and a partially saturated oxepine ring (7-membered, oxygen-containing). While specific data on this compound is absent in the provided evidence, its structural features—particularly the oxygenated 7-membered ring—distinguish it from other fused pyridine derivatives.

特性

CAS番号

108257-79-0

分子式

C9H11NO

分子量

149.19 g/mol

IUPAC名

5,6,8,9-tetrahydrooxepino[4,5-b]pyridine

InChI

InChI=1S/C9H11NO/c1-2-8-3-6-11-7-4-9(8)10-5-1/h1-2,5H,3-4,6-7H2

InChIキー

BYTKHLGLNRAVGK-UHFFFAOYSA-N

SMILES

C1COCCC2=C1C=CC=N2

正規SMILES

C1COCCC2=C1C=CC=N2

同義語

Oxepino[4,5-b]pyridine, 5,6,8,9-tetrahydro- (9CI)

製品の起源

United States

類似化合物との比較

Core Fused Ring Systems

The following table highlights key structural differences between 5,6,8,9-tetrahydrooxepino[4,5-b]pyridine and analogous fused pyridine derivatives:

Compound Fused Ring System Heteroatoms Ring Size Key Features
5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine Pyridine + oxepine N, O 6 + 7 Oxygen in 7-membered ring; partial saturation
Imidazo[4,5-b]pyridine Pyridine + imidazole N (x3) 6 + 5 Purine-like structure; planar aromatic system
Thiazolo[4,5-b]pyridin-2-one Pyridine + thiazole N, S 6 + 5 Sulfur atom enhances electronegativity
Thieno[2,3-b]pyridine Pyridine + thiophene N, S 6 + 5 Sulfur-containing; used in benzofuran hybrids

Key Observations :

  • Imidazo[4,5-b]pyridines mimic purines, enabling biomolecular interactions (e.g., DNA/RNA binding) .

Anticancer Activity

  • Imidazo[4,5-b]pyridines: Exhibit sub-micromolar IC₅₀ values (0.2–0.9 µM) against HCT116 and MCF-7 cells. Activity depends on amino side-chain positions and nitrogen placement in the pyridine ring .
  • Thiazolo[4,5-b]pyridines : Demonstrate cytotoxicity via structural modifications at 3- and 6-positions .

Hypothesis for 5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine: The oxepine ring’s oxygen atom may enhance solubility and alter binding modes compared to imidazo derivatives. Partial saturation could reduce metabolic instability.

Other Activities

  • Antibacterial/Antiviral : Imidazo[4,5-b]pyridines show broad-spectrum activity .
  • Kinase Modulation : 3,5-Disubstituted imidazo[4,5-b]pyridines act as c-MET kinase inhibitors .

Pharmacological Targets and Mechanisms

  • DNA/RNA Binding : Imidazo[4,5-b]pyridines interact with G-quadruplex DNA (log Kₛ = 5–7), suggesting nucleic acid targeting .
  • Tubulin Inhibition: Amino-substituted derivatives disrupt microtubule assembly, critical for anticancer effects .

Hypothesis: The oxepine ring’s flexibility might enable novel binding conformations unavailable to rigid 5-membered analogs.

準備方法

Palladium-Catalyzed Cyclization Strategies

Palladium-mediated reactions have emerged as a robust method for assembling the oxepino-pyridine core. A notable protocol involves a tandem C–H activation/annulation sequence using norbornene as a transient mediator. In a representative procedure, N-sulfonyl-o-iodoaniline derivatives (e.g., 1I ) react with phenylalkynyl benzenesulfonates (2 ) in the presence of Pd(OAc)₂ (10 mol%), PPh₃ (25 mol%), Cs₂CO₃ (4.0 equiv.), and CsI (2.0 equiv.) in DMF at 130°C for 20 hours . This method achieves cyclization via a sequence of oxidative addition, alkyne insertion, and reductive elimination, yielding tricyclic products with moderate efficiency (Table 1).

Table 1. Palladium-Catalyzed Synthesis of Oxepino-Pyridine Derivatives

Substrate PairCatalyst SystemTemperature (°C)Yield (%)
1I + 2a Pd(OAc)₂/PPh₃13061
1E + 2x Pd(OAc)₂/PPh₃13063

Notably, the choice of sulfonyl group on the aniline substrate critically influences regioselectivity. For instance, N-trifluoromethylsulfonyl groups enhance electrophilicity at the ortho-iodo position, facilitating oxidative addition to palladium .

Modular Assembly from Pre-Formed Intermediates

Patent WO2017030171A1 discloses a modular approach utilizing pre-synthesized intermediates. For example, compound 7 (structure undisclosed) serves as a key building block for generating 5,6,8,9-tetrahydrooxepino[4,5-b]pyridine derivatives via nucleophilic substitution or amide coupling . Representative transformations include:

  • Reaction of compound 7 with compound 8 (e.g., morpholine derivatives) and compound 9 (e.g., chloropyridines) to install substituents at the C2 and C4 positions .

  • Stereoselective synthesis of (2R,6S)-2,6-dimethylmorpholin-4-yl analogs using chiral auxiliaries .

Table 2. Representative Derivatives Synthesized from Compound 7

ProductSubstituentsStereochemistry
5a N-(5-Chloropyridin-2-yl), 2-morpholinyl(2R,6S)-dimethyl
5b N-(5-Fluoropyridin-2-yl), 2-piperidinyl(3S)-fluoro

This strategy emphasizes the versatility of late-stage functionalization, enabling rapid diversification of the core scaffold.

Enantioselective Synthesis and Chiral Resolution

While direct enantioselective routes to 5,6,8,9-tetrahydrooxepino[4,5-b]pyridine remain underexplored, methodologies from related systems offer insights. For instance, Cu(I)/brucin-OL-catalyzed (1,3)-dipolar cycloadditions (as employed in acetylapoaranotin synthesis ) could theoretically adapt to construct pyrrolidine-fused intermediates. Subsequent oxidation and cyclization steps might then yield the oxepino-pyridine framework.

Comparative Analysis of Synthetic Methods

Table 3. Advantages and Limitations of Key Methods

MethodAdvantagesLimitations
Pd-catalyzed cyclization High functional group tolerance; modular substrate pairingModerate yields (50–65%); requires stringent anhydrous conditions
Ester cyclization Simple reaction setup; scalableLimited scope for stereochemical control
Modular assembly Rapid diversification; stereoselective optionsDependent on pre-synthesized intermediates

Q & A

Q. What are the common synthetic routes for 5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine?

The synthesis typically involves cyclization or condensation reactions under reflux conditions. For example:

  • Cyclization with ethanol : Refluxing precursors in ethanol facilitates ring closure, as seen in analogous heterocyclic systems like thieno[2,3-b]pyridines .
  • Acid-mediated reactions : Glacial acetic acid and DMSO under reflux can promote dehydration and cyclization steps, critical for forming fused oxepine-pyridine frameworks .
  • Multicomponent reactions : Cycloaddition strategies (e.g., [4+2] or [3+3]) using amidines or dicarbonyl compounds are applicable, as demonstrated for pyrimido[4,5-d]pyrimidines .

Q. Which spectroscopic and analytical methods are used for structural characterization?

Key techniques include:

  • NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and ring fusion patterns, as applied to thieno[2,3-b]pyridines .
  • LC-MS and HRMS : To verify molecular weight and fragmentation patterns, especially for intermediates .
  • Elemental analysis : Validates purity and empirical formula .
  • IR spectroscopy : Identifies functional groups like carbonyls or amines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine derivatives?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, THF) enhance solubility of intermediates, while ethanol or acetic acid aids cyclization .
  • Catalyst use : Triethylamine or dimethylaminopyridine (DMAP) can accelerate nucleophilic substitutions in fused heterocycles .
  • Temperature control : Prolonged reflux (e.g., 48–72 hours) may improve ring closure but risks side reactions; microwave-assisted synthesis could reduce time .
  • Precursor modification : Introducing electron-withdrawing groups (e.g., chloro, sulfonyl) on precursors stabilizes reactive intermediates, as shown in thieno[2,3-d]pyrimidine syntheses .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Cross-validation : Combine NMR, IR, and mass spectrometry to confirm functional groups and connectivity. For example, 2D NMR (COSY, HSQC) resolves overlapping signals in fused-ring systems .
  • Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and optimizes geometry, aiding assignments for complex bicyclic structures .
  • X-ray crystallography : Definitive for ambiguous cases, though challenging due to crystallization difficulties in flexible heterocycles .

Q. What computational strategies predict the reactivity and electronic properties of this compound?

  • DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Screen for potential biological targets (e.g., enzymes) by simulating interactions with the oxepine-pyridine core .
  • Molecular dynamics : Evaluate conformational flexibility, especially for the tetrahydrooxepine ring, to understand solvent effects .

Q. How can derivatives be designed for biological activity screening?

  • Substituent variation : Introduce alkyl, aryl, or heteroaryl groups at positions 2 or 4 to modulate lipophilicity and hydrogen-bonding capacity, as seen in pyrimido[4,5-d]pyrimidines .
  • Bioisosteric replacement : Replace oxygen in the oxepine ring with sulfur (thioether) or nitrogen (azepine) to alter pharmacokinetics .
  • Antibacterial assays : Test against Gram-positive/negative strains using MIC assays, guided by thieno[2,3-d]pyrimidine analogs showing activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。